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molecular formula C11H8BNO2 B8593713 4-Cyanonaphthalen-2-ylboronic acid

4-Cyanonaphthalen-2-ylboronic acid

Cat. No. B8593713
M. Wt: 197.00 g/mol
InChI Key: GPVAWUPCDREOKU-UHFFFAOYSA-N
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Patent
US08263622B2

Procedure details

To a solution of 3-bromonaphthalene-1-carbonitrile (0.69 g) and triisopropyl borate (0.89 g) in tetrahydrofuran (10 mL) was added n-butyl lithium (1.6 mL, 2.63 mol/L heptane solution) at −78° C. under an argon atmosphere. After warming to room temperature, the mixture was stirred at room temperature overnight. To the reaction mixture was added a saturated ammonium chloride aqueous solution at room temperature, and the mixture was extracted with ethyl acetate. The organic layer was washed with a saturated ammonium chloride aqueous solution and brine, dried over magnesium sulfate, and concentrated. The residue was suspended in n-hexane, and the solid was collected by filtration. The obtained solid was suspended in water. The suspension was acidified with hydrochloric acid, and the mixture was stirred for 30 minutes. The solid was collected by filtration, washed with water, and dried under reduced pressure to give the title compound (0.49 g).
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:12]#[N:13])[C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[B:14](OC(C)C)([O:19]C(C)C)[O:15]C(C)C.C([Li])CCC.[Cl-].[NH4+]>O1CCCC1>[C:12]([C:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:11]=[C:2]([B:14]([OH:19])[OH:15])[CH:3]=1)#[N:13] |f:3.4|

Inputs

Step One
Name
Quantity
0.69 g
Type
reactant
Smiles
BrC=1C=C(C2=CC=CC=C2C1)C#N
Name
Quantity
0.89 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated ammonium chloride aqueous solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C1=CC(=CC2=CC=CC=C12)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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